molecular formula C10H16N2O3 B2484206 2-Oxabicyclo[2.2.1]heptane-1-carboxylicacid,4,7,7-trimethyl-3-oxo-,hydrazide(9CI) CAS No. 539858-02-1

2-Oxabicyclo[2.2.1]heptane-1-carboxylicacid,4,7,7-trimethyl-3-oxo-,hydrazide(9CI)

Cat. No.: B2484206
CAS No.: 539858-02-1
M. Wt: 212.249
InChI Key: YDEONARLOOQXOQ-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, 4,7,7-trimethyl-3-oxo-, hydrazide (9CI) is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and biochemistry.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of protein phosphatases, which play a crucial role in cellular signaling and regulation.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid, 4,7,7-trimethyl-3-oxo-, hydrazide stands out due to its unique bicyclic structure and the presence of both oxo and hydrazide functional groups. Similar compounds include:

  • 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
  • Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-

These compounds share structural similarities but differ in their functional groups and reactivity, making each unique in its applications and properties.

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-8(2)9(3)4-5-10(8,6(13)12-11)15-7(9)14/h4-5,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEONARLOOQXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NN)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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